![molecular formula C15H14N2O3 B2854323 2-[(Phenoxyacetyl)amino]benzamide CAS No. 52910-87-9](/img/structure/B2854323.png)
2-[(Phenoxyacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Phenoxyacetyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid. In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .
Synthesis Analysis
Benzamide derivatives can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamide derivatives is determined by the rotation of the NH2 group around the C(O)–N bond and the rotation of the urea group as a whole relative to the benzene ring .Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .Physical And Chemical Properties Analysis
Benzamide is an off-white solid with a density of 1.341 g/cm3. It has a melting point of 127 to 130 °C and a boiling point of 288 °C . It is slightly soluble in water .Applications De Recherche Scientifique
Antioxidant and Antibacterial Activities
“2-[(Phenoxyacetyl)amino]benzamide” derivatives have been studied for their antioxidant and antibacterial properties . These compounds have shown potential in scavenging free radicals and chelating metals, which are crucial processes in preventing oxidative stress-related diseases. Additionally, they exhibit antibacterial activity against various gram-positive and gram-negative bacteria, making them candidates for developing new antibacterial agents.
Pharmacological Activities in Medicine
In the realm of medicine , “2-[(Phenoxyacetyl)amino]benzamide” and its derivatives are being explored for their pharmacological activities . They have shown promise in anti-cancer studies, particularly against certain cell lines like HCT-116, indicating potential use in cancer therapy.
Industrial Processes
The chemical structure of “2-[(Phenoxyacetyl)amino]benzamide” allows it to be utilized in industrial processes . Its derivatives can be synthesized with high yields and are being considered for use in the plastic and rubber industry, paper industry, and agriculture due to their stability and functional properties.
Drug Discovery
In drug discovery , “2-[(Phenoxyacetyl)amino]benzamide” plays a role as a scaffold for developing new drugs . Its derivatives are used to create compounds with potential therapeutic effects, such as anti-inflammatory and antimicrobial properties, which are essential in the development of new medications.
Biological Studies
“2-[(Phenoxyacetyl)amino]benzamide” is also significant in biological studies . It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in biological molecules like proteins and enzymes. This makes it valuable for research in biochemistry and molecular biology.
Chemical Synthesis
Lastly, in chemical synthesis , this compound is involved in the creation of novel amides . These amides are synthesized using bases and solvents, resulting in compounds that can be used in further chemical reactions and studies, contributing to the advancement of synthetic chemistry.
Mécanisme D'action
Mode of Action
It’s likely that the compound interacts with its targets through molecular interactions based on its molecular structure, triggered functional groups, or specific physicochemical properties .
Result of Action
Similar compounds have shown promising activities against various cell lines, suggesting that this compound may also exhibit significant biological effects .
Safety and Hazards
Orientations Futures
The synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates have been investigated . This suggests that “2-[(Phenoxyacetyl)amino]benzamide” and similar compounds could have potential applications in the pharmaceutical industry .
Propriétés
IUPAC Name |
2-[(2-phenoxyacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-15(19)12-8-4-5-9-13(12)17-14(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUARFDNVPQFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenoxyacetyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2854240.png)
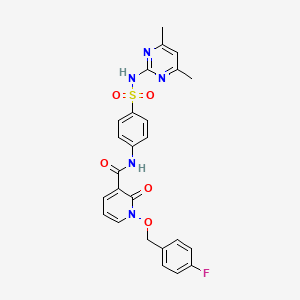
![1-[2-(Benzyloxy)-2-oxoethyl]-1-methylhydrazinium trifluoroacetate](/img/structure/B2854243.png)

![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2854250.png)
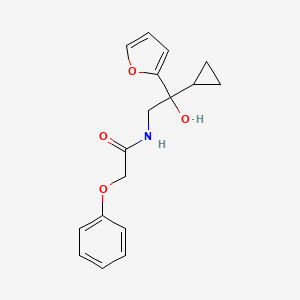
![N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2854255.png)
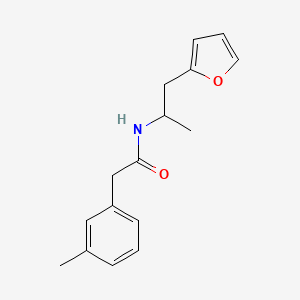
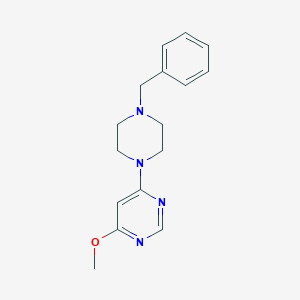
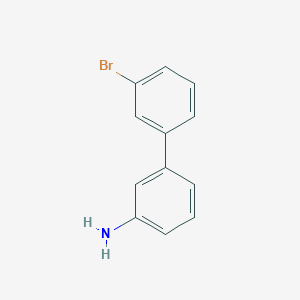
![Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2854261.png)
![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2854263.png)